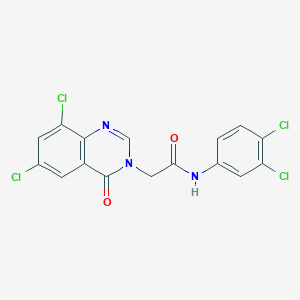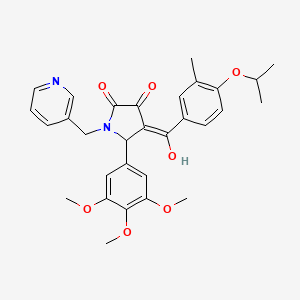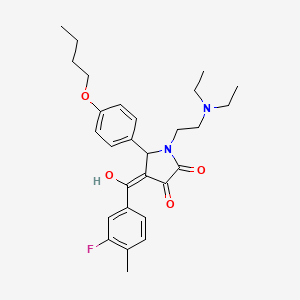![molecular formula C21H32Cl2N2O B12011289 N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide](/img/structure/B12011289.png)
N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(2,6-diclorofenil)metilenamino]tetradecanamida: es un compuesto orgánico caracterizado por la presencia de un grupo diclorofenilo y una cadena de tetradecanamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-[(E)-(2,6-diclorofenil)metilenamino]tetradecanamida típicamente involucra la reacción de condensación entre 2,6-diclorobenzaldehído y tetradecanamida en presencia de un catalizador adecuado. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente orgánico como etanol o metanol. La mezcla de reacción se enfría luego y el producto se aísla por filtración y se purifica por recristalización.
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados asegura un alto rendimiento y pureza del producto final. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: N-[(E)-(2,6-diclorofenil)metilenamino]tetradecanamida puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde el grupo diclorofenilo puede ser reemplazado por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Agentes halogenantes como cloruro de tionilo.
Principales productos:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
Química: N-[(E)-(2,6-diclorofenil)metilenamino]tetradecanamida se utiliza como precursor en la síntesis de varios compuestos orgánicos. Sirve como un bloque de construcción para el desarrollo de nuevos materiales con propiedades específicas.
Biología: En la investigación biológica, este compuesto se estudia por sus potenciales propiedades antimicrobianas y antifúngicas. Se utiliza en ensayos para evaluar su efectividad contra diferentes cepas microbianas.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas, incluida su función como agente antiinflamatorio. También se estudia su posible uso en sistemas de administración de fármacos.
Industria: En el sector industrial, N-[(E)-(2,6-diclorofenil)metilenamino]tetradecanamida se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de N-[(E)-(2,6-diclorofenil)metilenamino]tetradecanamida implica su interacción con dianas moleculares específicas. El compuesto se une a enzimas o receptores, inhibiendo su actividad y conduciendo al efecto biológico deseado. Las vías involucradas incluyen la inhibición del crecimiento microbiano y la modulación de las respuestas inflamatorias.
Comparación Con Compuestos Similares
Compuestos similares:
- N-[(E)-(2,6-diclorofenil)metilenamino]octanamida
- N-[(E)-(2,6-diclorofenil)metilenamino]pentanamida
Comparación: N-[(E)-(2,6-diclorofenil)metilenamino]tetradecanamida es única debido a su cadena alquílica más larga, lo que confiere diferentes propiedades físicas y químicas en comparación con sus análogos de cadena más corta. La longitud de cadena más larga puede influir en la solubilidad, punto de fusión y actividad biológica del compuesto, haciéndolo adecuado para aplicaciones específicas donde sus contrapartes de cadena más corta pueden no ser efectivas.
Propiedades
Fórmula molecular |
C21H32Cl2N2O |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C21H32Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-16-21(26)25-24-17-18-19(22)14-13-15-20(18)23/h13-15,17H,2-12,16H2,1H3,(H,25,26)/b24-17+ |
Clave InChI |
PEUHIZOVGYKXTE-JJIBRWJFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC=C1Cl)Cl |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NN=CC1=C(C=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)

![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)

![ethyl {[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12011237.png)
![4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011238.png)
![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12011252.png)
![(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011257.png)
![[4-bromo-2-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011268.png)




